molecular formula C12H14Cl2N2O B5692632 1-(2,6-dichlorobenzoyl)-4-methylpiperazine

1-(2,6-dichlorobenzoyl)-4-methylpiperazine

Cat. No.: B5692632
M. Wt: 273.15 g/mol
InChI Key: IWYGRTHNHFUYDR-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 2,6-dichlorobenzoyl group and a methyl group, making it a unique molecule with specific properties and reactivity.

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzoyl)-4-methylpiperazine typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

    Starting Materials: 2,6-dichlorobenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or chloroform, is used to dissolve the reactants.

    Procedure: The 2,6-dichlorobenzoyl chloride is added dropwise to a solution of 4-methylpiperazine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzoyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,6-dichlorobenzoyl group. Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. Palladium catalysts and boron reagents are commonly used in these reactions.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzoyl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(2,6-Dichlorobenzoyl)piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.

    1-(2,6-Dichlorobenzoyl)-4-ethylpiperazine: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and applications.

    1-(2,6-Dichlorobenzoyl)-4-phenylpiperazine:

Properties

IUPAC Name

(2,6-dichlorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-15-5-7-16(8-6-15)12(17)11-9(13)3-2-4-10(11)14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGRTHNHFUYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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